molecular formula C3H6O3S B074400 Propylene sulfite CAS No. 1469-73-4

Propylene sulfite

Cat. No. B074400
CAS RN: 1469-73-4
M. Wt: 122.15 g/mol
InChI Key: SJHAYVFVKRXMKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propylene sulfite's synthesis has been a subject of research due to its applications in lithium-ion batteries. One study demonstrates the use of this compound as a film-forming electrolyte additive in lithium-ion batteries, emphasizing its ability to suppress propylene carbonate co-intercalation into graphite and enhance battery stability (Wrodnigg et al., 1999). Another study explores the synthesis of butylene sulfite as an additive to propylene carbonate-based electrolytes, indicating its effectiveness in improving cell performance (Chen et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and related compounds plays a crucial role in their chemical behavior and applications. Research has focused on the synthesis and characterization of various sulfur-containing polymers, including this compound derivatives (Berti et al., 2005). Understanding the molecular structure is essential for tailoring these compounds for specific applications.

Chemical Reactions and Properties

This compound's chemical reactions and properties are integral to its application in battery technology. For instance, the addition of this compound to lithium-ion battery electrolytes enhances their oxidation stability and overall performance. This is attributed to the formation of a stable passivating film on the battery's graphite surface (Wrodnigg et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as its thermal stability and phase behavior, are crucial for its practical applications. Studies have been conducted to compare the thermal properties of sulfur-containing polymers with their oxygen-containing counterparts, providing valuable insights into their stability and performance under various conditions (Berti et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of this compound, such as its reactivity and interaction with other compounds, is vital for its effective use in industrial applications. Research in this area has focused on the chemical interactions of this compound in lithium-ion batteries, highlighting its role in improving electrolyte stability and battery life (Wrodnigg et al., 1999).

Scientific Research Applications

  • Lithium-Ion Batteries :

    • PS as a film-forming electrolyte additive improves the performance of lithium-ion batteries. Small amounts of PS suppress propylene carbonate co-intercalation into graphite and contribute to high oxidation stability at the LiMn2O4 cathode (Wrodnigg et al., 1999).
    • PS shows promising results as an additive in lithium-ion battery electrolytes, improving the cycle stability and decreasing the initial charge-discharge efficiency and discharge capacity at normal temperature (Yu Xin-x, 2014).
    • Butylene sulfite, a related compound, when added to propylene carbonate-based electrolytes, enhances the performance of lithium-ion batteries. It forms a stable passivating film on the graphite surface, which is critical for improved cell performance (Renjie Chen et al., 2007).
  • Material Science :

    • Synthesis and characterization of poly(propylene sulfite) from sulfur dioxide and propylene oxide using zinc derivatives as catalysts have been explored. This research provides insights into the production of poly(this compound) with high molecular weight and yield (Byeongdu Lee et al., 2000).
  • Chemical Properties and Health Concerns :

    • It's important to note that compounds like this compound and related chemicals such as propylene imine and propane sultone may have deleterious effects, including carcinogenic, mutagenic, and teratogenic activities (B. Ulland et al., 1971).

Mechanism of Action

The mechanism of action of propylene sulfite in the context of polymerization involves the propagation reaction associated with the nucleophilic attack of “naked” thiolate (K+ in complex with 18-crown-6 ether) on the PS molecule .

Safety and Hazards

The safety data sheet for 1,3-Propylene sulfite indicates that it is a combustible liquid, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of propylene sulfite research could involve further exploration of its use in the synthesis of polymers with high Mn values and relatively narrow molecular weight distributions . Additionally, its use as a solvent for making non-aqueous electrolytes for lithium-ion and lithium sulfur batteries could be further investigated .

properties

IUPAC Name

4-methyl-1,3,2-dioxathiolane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHAYVFVKRXMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932956
Record name 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one
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Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1469-73-4
Record name Propylene sulfite
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Record name Sulfurous acid, cyclic ester with 1,2-propanediol
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Record name Propylene sulfite
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Record name 1,2-Propyleneglycol sulfite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Propylene sulfite (PS) is primarily used as an electrolyte additive in lithium-ion batteries [, , , , , ]. It demonstrates the ability to improve the formation of the solid electrolyte interphase (SEI) on the graphite electrode surface, enhancing cycle stability, even though it might slightly decrease initial charge-discharge efficiency [].

A: Research shows that this compound, particularly in combination with other additives like vinylene carbonate and dimethylacetamide, can significantly enhance the thermal stability of lithium-ion batteries []. This multi-component additive reduces the amount of heat released and lowers the exothermic peak value during thermal decomposition, contributing to a safer battery system [].

A: this compound (C3H6O3S) has a molecular weight of 122.14 g/mol. It exists as two isomers: endo and exo forms, which can be distinguished using techniques like NMR spectroscopy [].

A: Zinc glutarate exhibits high catalytic activity in the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO) to produce poly(this compound) (PPS) []. Optimizing reaction conditions using zinc glutarate can yield PPS with high molecular weight and a high proportion of sulfite linkages []. Conversely, zinc hexacyanoferrate (III) shows negligible catalytic activity in this reaction [].

A: Studies indicate that electrolytes containing this compound as an additive can improve the low-temperature performance of lithium-ion batteries []. This is particularly beneficial for applications where batteries need to operate efficiently in cold environments.

A: Yes, Density Functional Theory (DFT) studies have been conducted to understand the reduction mechanism of this compound in sodium-ion batteries []. These studies suggest that this compound tends to form organic components within the SEI layer through one-electron reduction [].

A: Yes, a radiolabeled derivative of this compound, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been synthesized for use as a PET tracer []. This tracer acts as a surrogate for sarin, aiding in the study of organophosphate poisoning and potential treatments [].

A: Yes, several alternatives to this compound exist, particularly in battery applications. These include other sulfite compounds like ethylene sulfite [, ] and other electrolyte additives like vinylene carbonate, fluoroethylene carbonate, vinylethylene carbonate, and catechol carbonate []. The choice of alternative depends on the specific application and desired properties.

ANone: While specific data on the environmental impact of this compound might be limited in the provided research, it's essential to acknowledge its potential effects. As with many chemical compounds, responsible waste management and recycling strategies are crucial to minimize its release into the environment. Further research on its biodegradability and ecotoxicological effects can guide the development of sustainable practices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and isomeric composition of this compound [].
  • Gas-liquid chromatography: Employed for the separation and analysis of this compound in mixtures [].
  • Electrochemical techniques: Like cyclic voltammetry are used to study the electrochemical behavior of this compound in battery systems [, ].
  • Infrared (IR) Spectroscopy: Helps analyze the interactions and reactions of this compound within a battery system [].
  • Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to investigate the thermal stability and decomposition behavior of materials containing this compound [].

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